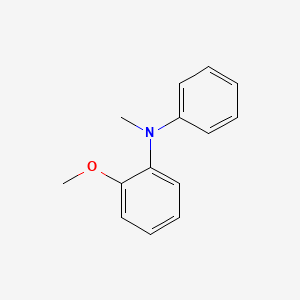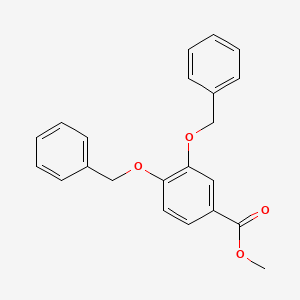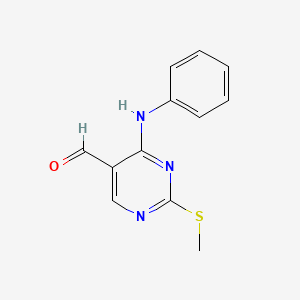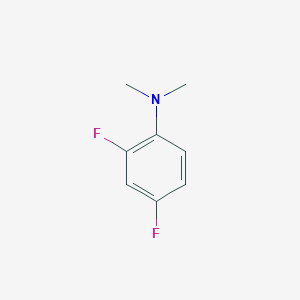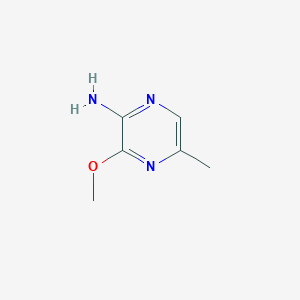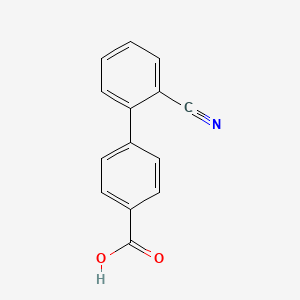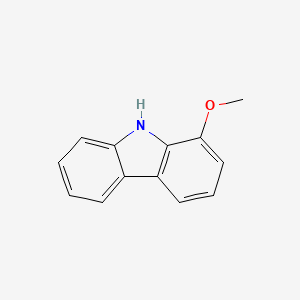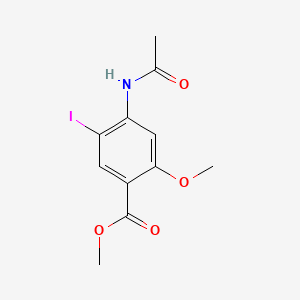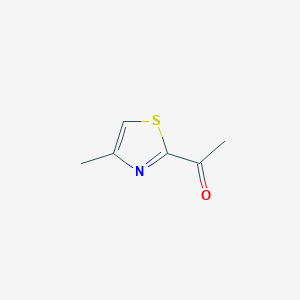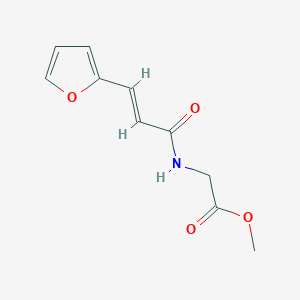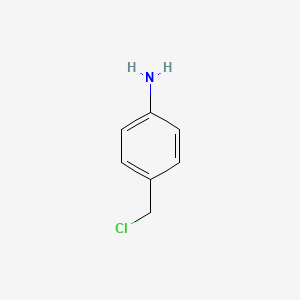
4-(氯甲基)苯胺
描述
4-(Chloromethyl)aniline is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 研究人员使用4-(氯甲基)苯胺制备了具有定制结构的 HCPs,用于气体储存、药物递送和环境修复等应用 .
- 研究了使用4-(氯甲基)苯胺作为模型吸附物的 HCPs 的吸附性能。 吸附遵循准二级模型,朗缪尔吸附等温线拟合良好 (R2 > 0.99) .
超交联聚合物 (HCPs):
作用机制
Target of Action
4-(Chloromethyl)aniline is a chemical compound with the molecular formula C7H8ClN It is known that anilines and their derivatives can interact with various enzymes and proteins in the body .
Mode of Action
Arylamines, a class of compounds to which 4-(chloromethyl)aniline belongs, are known to undergo electrophilic aromatic substitution reactions . In these reactions, the arylamine acts as a nucleophile, reacting with electrophiles to form new compounds .
Biochemical Pathways
It has been reported that bacteria capable of degrading 2-, 3-, and 4-chloroaniline were obtained by natural genetic exchange between an aniline or toluidine degrading pseudomonas strain . This suggests that 4-(Chloromethyl)aniline might be metabolized by similar pathways.
Pharmacokinetics
The compound’s physical properties such as its density (12±01 g/cm3), boiling point (2576±150 °C at 760 mmHg), and molecular weight (141598) can influence its bioavailability .
Result of Action
It is known that arylamines can undergo various reactions to form new compounds, which can have different biological activities .
生化分析
Biochemical Properties
4-(Chloromethyl)aniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as aniline dioxygenase and catechol 2,3-dioxygenase . These interactions are crucial for the degradation of aniline derivatives, where 4-(Chloromethyl)aniline acts as a substrate for these enzymes, facilitating the breakdown of complex molecules into simpler forms.
Cellular Effects
The effects of 4-(Chloromethyl)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-(Chloromethyl)aniline can alter the expression of genes involved in inflammatory responses and metabolic processes . Additionally, it has been found to impact the activity of enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation .
Molecular Mechanism
At the molecular level, 4-(Chloromethyl)aniline exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, 4-(Chloromethyl)aniline can bind to DNA and proteins, leading to changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Chloromethyl)aniline over time in laboratory settings are critical factors in its biochemical analysis. This compound has been found to be relatively stable under standard laboratory conditions, with a half-life of several hours to days, depending on the environment . Long-term exposure to 4-(Chloromethyl)aniline can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 4-(Chloromethyl)aniline vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 4-(Chloromethyl)aniline can cause significant changes in liver and kidney function, as well as induce oxidative stress and inflammation . These effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
4-(Chloromethyl)aniline is involved in several metabolic pathways, including the degradation of aromatic amines. It interacts with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which facilitate the breakdown of aniline derivatives into simpler compounds . These interactions are essential for maintaining metabolic flux and ensuring the efficient processing of metabolites.
Transport and Distribution
The transport and distribution of 4-(Chloromethyl)aniline within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
4-(Chloromethyl)aniline is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of 4-(Chloromethyl)aniline is crucial for its activity and function, as it determines the specific biochemical pathways and processes it can influence.
属性
IUPAC Name |
4-(chloromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMVMXBARQUECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462183 | |
| Record name | 4-chloromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65581-19-3 | |
| Record name | 4-chloromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


